Ethyl 4,4-difluoro-3-phenylbutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
ethyl 4,4-difluoro-3-phenylbutanoate |
InChI |
InChI=1S/C12H14F2O2/c1-2-16-11(15)8-10(12(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
InChI Key |
ZXOUEUVDLLFLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4,4 Difluoro 3 Phenylbutanoate and Its Stereoisomers
Catalytic Hydrogenation Approaches for the Formation of the Saturated Difluorobutanoate Framework
Catalytic hydrogenation represents one of the most fundamental and atom-economical methods for the synthesis of saturated compounds from their unsaturated counterparts. In the context of producing Ethyl 4,4-difluoro-3-phenylbutanoate, this methodology is crucial for the reduction of the carbon-carbon double bond in precursor molecules.
Regioselective Hydrogenation of Unsaturated Difluorinated Precursors
The regioselective hydrogenation of unsaturated difluorinated precursors is a critical step in obtaining the desired saturated difluorobutanoate framework. This process involves the selective reduction of a carbon-carbon double bond in the presence of other functional groups.
The hydrogenation of Ethyl (E)-4,4-difluoro-3-phenylbut-2-enoate, and its analogues such as ethyl α,α-difluoro-β-phenylbutenoate, serves as a direct route to this compound. This reaction involves the addition of two hydrogen atoms across the double bond, leading to the formation of the saturated carbon chain. The presence of the difluoromethylene group can influence the reactivity of the double bond, making the selection of an appropriate catalyst and reaction conditions paramount for a successful transformation.
The efficiency and selectivity of the hydrogenation of unsaturated difluorinated precursors are highly dependent on the chosen catalyst system and the reaction environment. Research into palladium-catalyzed hydrogenations has shown that a combination of a palladium source, such as palladium(II) acetate (B1210297), and a diphosphine ligand can effectively catalyze the reduction of α,α-difluoro-β-arylbutenoic esters. nih.gov
The addition of a Brønsted acid, like p-toluenesulfonic acid monohydrate (PTSA·H₂O), has been found to be crucial for promoting the generation of active palladium-hydride species, which are essential for the hydrogenation process. nih.gov Without the acid additive, the reaction often shows no conversion, highlighting the electronic influence of the difluoromethylene group on the olefinic substrate. nih.gov The choice of solvent also plays a significant role, with solvents like 1,2-dichloroethane (B1671644) (DCE) being effective for these transformations. The hydrogen pressure is another critical parameter that is optimized to ensure complete conversion of the starting material.
| Catalyst System | Additive | Solvent | H₂ Pressure | Conversion |
| Pd(OAc)₂ / Diphosphine Ligand | PTSA·H₂O | DCE | 30 bar | High |
| Pd(OAc)₂ / Diphosphine Ligand | None | DCE | 30 bar | No Conversion |
Enantioselective Catalytic Hydrogenation for Chiral this compound
The synthesis of enantiomerically pure forms of this compound is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enantioselective catalytic hydrogenation offers a direct and efficient method to achieve this.
The key to enantioselective hydrogenation lies in the use of chiral catalysts, typically composed of a transition metal complexed with a chiral ligand. In the case of palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoic esters, various chiral diphosphine ligands have been screened to induce enantioselectivity. nih.gov
While a broad range of chiral diphosphine ligands can be effective, the ligand (S)-Difluorphos is a notable example of a highly efficient ligand in asymmetric catalysis. ias.ac.in Although its application in the palladium-catalyzed hydrogenation of this specific substrate is not extensively documented, its proven performance in other asymmetric hydrogenations, particularly with iridium catalysts, underscores its potential. ias.ac.inthieme-connect.com (S)-Difluorphos is known for its unique stereoelectronic properties, which contribute to high catalytic performances in various C-H and C-C bond-forming processes. ias.ac.in The development of such chiral ligand-metal complexes involves careful tuning of the ligand structure and reaction conditions to maximize both conversion and enantiomeric excess (ee). For instance, in the iridium-catalyzed asymmetric hydrogenation of quinolines, the Ir-Difluorphos system has demonstrated high enantioselectivities of up to 96% and excellent catalytic activities. nih.gov
Understanding the mechanism of stereocontrol is fundamental to the rational design of more efficient enantioselective catalysts. In palladium-catalyzed asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center. When the unsaturated substrate coordinates to the metal, the ligand's geometry dictates the facial selectivity of the hydride transfer from the metal to the substrate, leading to the preferential formation of one enantiomer.
The presence of the difluoromethylene group in the substrate can play a role in both reactivity and enantioselectivity. nih.gov Mechanistic studies often involve computational analysis and experimental probes to elucidate the transition states of the catalytic cycle. dicp.ac.cn The generation of the active chiral Pd-H species is a critical step, which can be facilitated by additives like acids. nih.govdicp.ac.cn The subsequent migratory insertion of the olefin into the Pd-H bond is often the rate-determining and enantio-determining step. The steric and electronic properties of both the chiral ligand and the substrate interact to determine the energy barrier for the formation of the two possible enantiomeric products, thereby controlling the enantiomeric excess of the reaction.
Multi-Step Convergent Syntheses Utilizing Fluorinated Building Blocks
The construction of complex fluorinated molecules such as this compound often relies on convergent synthetic strategies. These approaches involve the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. A particularly effective strategy utilizes readily available fluorinated building blocks, which are elaborated and then coupled to introduce the desired structural complexity. This methodology offers significant advantages in terms of efficiency, modularity, and the ability to introduce stereocenters in a controlled manner.
A central and highly versatile intermediate in the synthesis of this compound is Ethyl 4,4-difluoro-3-oxobutanoate, also known as ethyl 4,4-difluoroacetoacetate. nrochemistry.comgoogle.com This β-keto ester incorporates the critical difluoromethyl group and a reactive ketone functionality, which serves as a handle for subsequent carbon-carbon bond formation to introduce the phenyl group. The accessibility of this intermediate through various synthetic routes makes it a cornerstone of convergent approaches to the target molecule.
The efficient synthesis of the key intermediate, Ethyl 4,4-difluoro-3-oxobutanoate, is paramount. Several methodologies have been developed, ranging from classic condensation reactions to more modern catalytic approaches, ensuring its availability for multi-step sequences.
####### 2.2.1.1.1. Claisen Condensation and Related Reactions with Ethyl Difluoroacetate (B1230586) and Acetates
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and represents a primary route to Ethyl 4,4-difluoro-3-oxobutanoate. adichemistry.comnih.gov This reaction involves the base-mediated condensation of two ester molecules. In this specific application, a crossed Claisen condensation between Ethyl Difluoroacetate and an acetate ester, typically Ethyl Acetate, is employed.
The mechanism involves the deprotonation of the α-carbon of the acetate ester by a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of Ethyl Difluoroacetate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the target β-keto ester. nih.gov The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol. nih.gov
Several variations of this reaction have been reported, with differences in the base, solvent, and reaction conditions, leading to varying yields. For instance, using sodium ethoxide in excess ethyl acetate at temperatures ranging from 5°C to 65°C can produce the desired product in yields as high as 95.6%. chemicalbook.com Other protocols have reported yields ranging from 35% to 86% depending on the specific base and conditions used. nih.gov
| Base | Reactants | Temperature (°C) | Reported Yield | Reference |
|---|---|---|---|---|
| Sodium Ethoxide | Ethyl Difluoroacetate, Ethyl Acetate | 10 to 65 | 95.6% | chemicalbook.com |
| Sodium Hydride | Ethyl Difluoroacetate, Ethyl Acetate | 30 to 70 | 86% | nih.gov |
| Sodium Ethoxide | Ethyl Difluoroacetate, Ethyl Acetate | Reflux | 35% | nih.gov |
####### 2.2.1.1.2. Catalytic Approaches for Enhanced Efficiency in Intermediate Synthesis (e.g., Solid Base Catalysts)
To improve the efficiency, safety, and reusability of the catalyst system for the Claisen condensation, heterogeneous solid base catalysts have been explored. google.com These catalysts offer advantages over traditional homogeneous bases like sodium ethoxide or sodium hydride, including simplified product purification, reduced corrosive waste, and the potential for continuous flow processes.
One effective approach utilizes a mesoporous molecular sieve, MCM-41, loaded with a solid base. google.com The solid base can be an organic base, such as sodium tert-butoxide or potassium tert-butoxide, or an inorganic base like sodium hydroxide (B78521) or potassium hydroxide. google.com In this process, a mixture of Ethyl Difluoroacetate and Ethyl Acetate is passed through a fixed-bed reactor containing the solid base catalyst. google.com This method has been shown to be highly efficient, with reaction temperatures around 60°C achieving product yields of approximately 90.8%. google.com The use of a solid catalyst facilitates a greener and more cost-effective production of the key intermediate. google.com
####### 2.2.1.1.3. Transformations from Difluoroacyl Halides
An alternative and direct route to Ethyl 4,4-difluoro-3-oxobutanoate involves the use of difluoroacyl halides. nih.gov This method circumvents the need to first prepare Ethyl Difluoroacetate, as the difluoroacyl halide (e.g., difluoroacetyl fluoride (B91410), chloride, or bromide) reacts directly with Ethyl Acetate in the presence of an alkaline catalyst. nih.gov
The reaction is typically carried out at temperatures ranging from -30°C to 80°C with catalysts such as sodium ethoxide or sodium methoxide. nih.gov The molar ratio of the catalyst and Ethyl Acetate relative to the difluoroacyl halide are key parameters that can be optimized to maximize yield. nih.gov For example, reacting difluoroacetyl fluoride with sodium ethoxide and ethyl acetate at temperatures between -10°C and 50°C has been reported to produce Ethyl 4,4-difluoro-3-oxobutanoate in yields of up to 70.3%. nih.gov This one-step process offers a simplified and efficient pathway to the desired keto-ester intermediate. nih.gov
| Difluoroacyl Halide | Base | Temperature (°C) | Reported Yield | Reference |
|---|---|---|---|---|
| Difluoroacetyl Fluoride | Sodium Ethoxide | -10 to 50 | 70.3% | nih.gov |
| Difluoroacetyl Bromide | Sodium Ethoxide | 15 to 40 | Not specified | nih.gov |
| Difluoroacetyl Fluoride | Sodium Methylate | -10 to -5 | 65.4% | nih.gov |
Once the key intermediate, Ethyl 4,4-difluoro-3-oxobutanoate, is synthesized, the next crucial step is its elaboration into the target phenyl-substituted butanoate structure. This transformation primarily involves the reduction of the ketone functionality and the introduction of the phenyl group.
A common synthetic sequence involves the stereoselective reduction of the 3-keto group to a hydroxyl group, yielding Ethyl 4,4-difluoro-3-hydroxybutanoate. Asymmetric reduction is particularly important for accessing specific stereoisomers of the final product. While direct reduction of Ethyl 4,4-difluoro-3-oxobutanoate is not extensively detailed, analogous reductions of similar β-keto esters are well-established. Biocatalytic methods, using enzymes such as carbonyl reductases or whole-cell systems like baker's yeast, are known to reduce β-keto esters with high enantioselectivity. orgsyn.orgmdpi.comresearchgate.net For example, the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate to its corresponding (R)- or (S)-hydroxy ester is achieved using recombinant E. coli strains or specific enzymes, often with excellent optical purity. nih.govnih.gov Chemical methods, such as hydrogenation with chiral catalysts or the use of chirally modified borohydrides, also provide a powerful means to achieve enantioselective reduction. orgsyn.orgrsc.org
Following the reduction, the resulting hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a phenyl organometallic reagent, such as a phenyl Grignard reagent (phenylmagnesium bromide) or an organocuprate, would install the phenyl group at the 3-position to yield the final target compound, this compound.
An alternative convergent approach that achieves a similar transformation is the Reformatsky reaction. nrochemistry.comadichemistry.com This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with an aldehyde or ketone. adichemistry.com To synthesize a precursor to this compound, Ethyl iododifluoroacetate could be reacted with zinc and benzaldehyde. This would directly form the carbon-carbon bond and generate the hydroxyl group in a single step, yielding Ethyl 4,4-difluoro-3-hydroxy-3-phenylbutanoate. Subsequent deoxygenation of the tertiary alcohol would lead to the target molecule. Enantioselective variants of the Reformatsky reaction using chiral ligands have been developed, allowing for the synthesis of specific stereoisomers. nih.govrsc.org
Diverse Preparations of Ethyl 4,4-difluoro-3-oxobutanoate
Reformatsky-Type Reactions and Related Carbon-Carbon Bond Forming Strategies for Difluorinated Esters
The Reformatsky reaction is a well-established method for carbon-carbon bond formation, typically involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgthermofisher.comnrochemistry.com This reaction generates a zinc enolate, known as a Reformatsky reagent, which then adds to the carbonyl group. wikipedia.orgnrochemistry.com For the synthesis of difluorinated esters like this compound, a key starting material is an α,α-difluoro-α-halo ester, such as ethyl bromodifluoroacetate. The reaction proceeds via the insertion of zinc into the carbon-halogen bond of the difluoro ester to form an organozinc intermediate. nrochemistry.com This intermediate then reacts with an aldehyde, in this case, benzaldehyde, to yield the desired β-hydroxy difluorinated ester after an acidic workup. wikipedia.orgnrochemistry.com The general mechanism is outlined below:
Formation of the Reformatsky Reagent : Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromodifluoroacetate. nrochemistry.com
Nucleophilic Addition : The resulting zinc enolate attacks the electrophilic carbonyl carbon of benzaldehyde. nrochemistry.com
Hydrolysis : An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product. nrochemistry.comunishivaji.ac.in
This strategy is particularly valuable as the organozinc reagents are generally less reactive than Grignard reagents or organolithiums, which allows for greater functional group tolerance and prevents side reactions like self-condensation of the ester. wikipedia.org
Scope and Limitations of Enantioselective Reformatsky Reactions for Related Structures
Achieving stereocontrol in the Reformatsky reaction to produce specific stereoisomers of compounds like this compound is a significant area of research. Enantioselective variants typically employ chiral ligands to influence the facial selectivity of the addition of the zinc enolate to the carbonyl compound. nih.govbeilstein-journals.org
The scope of enantioselective Reformatsky reactions for producing α,α-difluoro-β-hydroxy esters has been explored with various aldehydes and ketones. Good to excellent enantioselectivities have been reported when using chiral 1,2-amino alcohol ligands. nih.gov For instance, the reaction of ethyl bromozinc-α,α-difluoroacetate with cinnamaldehyde (B126680) in the presence of a stoichiometric amount of a specific chiral 1,2-amino alcohol ligand can achieve high enantiomeric excess (ee). nih.govbeilstein-journals.org Similarly, a one-pot asymmetric Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde, promoted by diethylzinc (B1219324) and using N-methylephedrine as a chiral ligand, has been developed, yielding good enantiomeric excess. le.ac.uk
However, the methodology has limitations. The enantioselectivity can be highly dependent on the substrate, the choice of ligand, and the reaction conditions. nih.gov While aromatic aldehydes often provide good results, extending the scope to other electrophiles, such as aliphatic imines, can be challenging and may result in complex mixtures. nih.gov Furthermore, the need for stoichiometric amounts of often expensive chiral ligands can be a drawback for large-scale synthesis. nih.govbeilstein-journals.org The development of catalytic enantioselective versions is an ongoing effort to address this limitation, with some success using chiral prolinol ligands and dimethylzinc. acs.org
| Electrophile | Fluorinated Ester | Chiral Ligand/Promoter | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl bromodifluoroacetate | N-methylephedrine / Et₂Zn | 66 | 69 | le.ac.uk |
| Aromatic Ketones | Ethyl iododifluoroacetate | (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol / Et₂Zn | 62-90 | 81-91 | le.ac.uk |
| Cinnamaldehyde | Ethyl bromozinc-α,α-difluoroacetate | Chiral 1,2-amino alcohol | N/A | Good to excellent | nih.govbeilstein-journals.org |
| Aryl Aldehydes | Ethyl iodoacetate | Chiral prolinol ligand / Me₂Zn | 88-95 | 93-96 | acs.org |
Variants Utilizing Different Fluorinated Halogenated Esters
The choice of the halogen in the α-halo-α,α-difluoroacetate ester can significantly influence the reactivity and the conditions required for the Reformatsky reaction. The most commonly used variant is ethyl bromodifluoroacetate. beilstein-journals.org It provides a good balance of reactivity and stability for generating the corresponding zinc enolate.
A more reactive alternative is ethyl iododifluoroacetate. The carbon-iodine bond is weaker than the carbon-bromine bond, facilitating the insertion of zinc. This increased reactivity allows for milder reaction conditions, such as lower temperatures. For example, in the asymmetric Reformatsky reaction with aromatic ketones, using ethyl iododifluoroacetate with diethylzinc as an activator allows the reaction to proceed at -40 °C, leading to higher yields and enantioselectivities in a shorter time compared to the bromo-variant. le.ac.uk
Exploration of Alternative Fluorination Methodologies Applicable to Butanoate Derivatives
Beyond the Reformatsky reaction, which constructs the carbon skeleton and introduces the difluoro moiety simultaneously, alternative strategies involve fluorinating a pre-existing butanoate derivative. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.
Electrophilic Fluorination Strategies (e.g., using Selectfluor)
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org For butanoate derivatives, this typically requires generating an enolate or a similar nucleophilic species from the ester, which then attacks the electrophilic fluorine reagent.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and safe electrophilic fluorinating agent. wikipedia.orgwikipedia.orgref.ac.uk It is effective for the fluorination of a variety of substrates, including 1,3-dicarbonyl compounds and enol esters, which are structurally relevant precursors for α-fluorinated carbonyl compounds. core.ac.uk The fluorination of a butanoate derivative could be envisioned by first converting it into an enol ether or enol ester. This intermediate would then react with Selectfluor to introduce a fluorine atom at the α-position. core.ac.uk To synthesize a 4,4-difluoro derivative, this process would need to be repeated.
The mechanism of fluorination with Selectfluor is thought to proceed through a polar two-electron process, involving an oxygen-stabilized carbocation intermediate, rather than a single-electron transfer (SET) pathway. core.ac.uk The reaction is often facilitated by acid catalysis, particularly for the fluorination of ketones and ketals. researchgate.net This strategy offers a different synthetic route where the carbon backbone is constructed first, followed by the introduction of fluorine atoms.
| Reagent Name | Abbreviation | Characteristics | Reference |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor, F-TEDA-BF₄ | Stable solid, commercially available, widely used for various substrates. | wikipedia.orgwikipedia.orgref.ac.uk |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high electrophilicity. | wikipedia.orgalfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent, used in mechanistic studies. | wikipedia.org |
Nucleophilic Fluorination Techniques (e.g., using DAST or TBAF)
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). tcichemicals.com This approach is suitable for converting alcohols or halides into the corresponding fluorinated compounds.
Diethylaminosulfur trifluoride (DAST) is a common reagent for the deoxofluorination of alcohols. commonorganicchemistry.comsci-hub.se In the context of synthesizing this compound, a potential precursor would be ethyl 4,4-dihydroxy-3-phenylbutanoate or a related hydroxy derivative. The reaction with DAST would replace the hydroxyl groups with fluorine atoms. sci-hub.seresearchgate.net The reaction typically proceeds under mild conditions, but DAST can be thermally unstable. commonorganicchemistry.com The mechanism can follow either an Sₙ1 or Sₙ2 pathway, which can affect the stereochemical outcome of the reaction. researchgate.netnih.gov For substrates prone to carbocation formation, a mixture of stereoisomers with retention and inversion of configuration may result. researchgate.net
Tetrabutylammonium fluoride (TBAF) is another source of nucleophilic fluoride, often used to displace leaving groups like halides or sulfonates. acsgcipr.orgelsevierpure.com Anhydrous TBAF is a highly reactive fluorinating agent for nucleophilic aromatic substitutions and can also be used for aliphatic substitutions. acsgcipr.orgresearchgate.net A synthetic route could involve preparing a butanoate derivative with leaving groups at the C4 position, such as ethyl 4,4-dichloro-3-phenylbutanoate, which could then be treated with TBAF to yield the difluorinated product. The reactivity of TBAF is highly dependent on its hydration state, with the anhydrous form being significantly more nucleophilic. acsgcipr.org The use of TBAF in nonpolar protic media like t-amyl alcohol has been shown to improve chemoselectivity and yield in the fluorination of primary alkyl halides. elsevierpure.comresearchgate.net
Reactivity Profiles and Synthetic Utility of Ethyl 4,4 Difluoro 3 Phenylbutanoate
Transformations at the Ester Functionality
The ethyl ester group is a versatile functional handle that can be readily converted into a variety of other functionalities, providing pathways to new derivatives with potential applications in medicinal chemistry and materials science.
The ester group of Ethyl 4,4-difluoro-3-phenylbutanoate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4,4-difluoro-3-phenylbutanoic acid. This transformation is a cornerstone of organic synthesis, as the resulting carboxylic acid is a key intermediate for a wide range of further derivatizations.
Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, will irreversibly convert the ester to the carboxylate salt and then to the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis : The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water can also effect the hydrolysis. This reaction is typically reversible and requires driving the equilibrium towards the products, often by removing the ethanol (B145695) byproduct.
The resulting 4,4-difluoro-3-phenylbutanoic acid can be activated and coupled with amines to form amides, with alcohols to form different esters, or reduced to the primary alcohol.
Table 1: Predicted Conditions for Selective Hydrolysis
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4,4-difluoro-3-phenylbutanoic acid |
The ester functionality can be reduced to a primary alcohol, 4,4-difluoro-3-phenylbutan-1-ol. This transformation typically requires the use of powerful hydride-donating reagents.
Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) are highly effective for this conversion. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.
Conversion to Ethers : The resulting primary alcohol, 4,4-difluoro-3-phenylbutan-1-ol, can be subsequently converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming an ether (R-O-CH₂CH₂CH(Ph)CHF₂).
Table 2: Predicted Conditions for Reduction and Etherification
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Ester Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | 4,4-difluoro-3-phenylbutan-1-ol |
The ethyl ester can be converted into other esters or amides, which is useful for modifying the compound's physical and biological properties.
Transesterification : This reaction involves exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). The process can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide, NaOR'). researchgate.netmdpi.com The reaction is an equilibrium process, and is often driven to completion by using the new alcohol as the solvent. researchgate.net
Amidation : Direct reaction of the ester with an amine (R₂NH) to form an amide is possible but often requires harsh conditions (high temperatures) due to the relatively poor leaving group ability of the ethoxide. A more common approach involves first hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., DCC, EDC) and then reaction with the desired amine. Alternatively, aminolysis can be facilitated by specific catalysts. researchgate.netnih.gov
Table 3: Predicted Conditions for Transesterification and Amidation
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Transesterification | R'-OH, H⁺ or RO⁻ (cat.), Heat | Alkyl 4,4-difluoro-3-phenylbutanoate |
Reactions Involving the Difluoromethylene and Phenyl Moieties
The phenyl ring and the carbon framework offer additional sites for modification, allowing for the synthesis of a diverse library of compounds.
The phenyl group can be functionalized to introduce new substituents onto the aromatic ring.
Electrophilic Aromatic Substitution (EAS) : The alkyl side chain attached to the benzene (B151609) ring is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation/acylation are expected to yield primarily ortho- and para-substituted products. youtube.comlumenlearning.com The reaction involves the attack of an electrophile by the aromatic ring, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. lumenlearning.commasterorganicchemistry.com
Metal-Catalyzed Coupling Reactions : To participate in transition-metal-catalyzed cross-coupling reactions, the phenyl ring must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation. The resulting aryl halide could then undergo various coupling reactions, such as the Suzuki coupling (with an organoboron reagent), Heck coupling (with an alkene), or Sonogashira coupling (with a terminal alkyne), to form new carbon-carbon bonds. ustc.edu.cnresearchgate.net These reactions are typically catalyzed by palladium complexes. ustc.edu.cn
Table 4: Predicted Aromatic Modification Reactions
| Reaction Type | Reagents and Conditions | Expected Product (Major Isomers) |
|---|---|---|
| Nitration (EAS) | HNO₃, H₂SO₄ | Ethyl 4,4-difluoro-3-(nitro-phenyl)butanoate (ortho, para) |
| Bromination (EAS) | Br₂, FeBr₃ | Ethyl 3-(bromo-phenyl)-4,4-difluorobutanoate (ortho, para) |
The methylene (B1212753) group (CH₂) alpha to the ester carbonyl is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then be used to form new carbon-carbon bonds.
Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is typically used to quantitatively deprotonate the α-carbon at low temperatures (e.g., -78 °C).
Reaction with Electrophiles : The resulting enolate can react with a variety of electrophiles. For instance, reaction with an alkyl halide (R-X) leads to alkylation at the α-position, while reaction with an acyl chloride (RCOCl) results in α-acylation. This provides a powerful method for elaborating the carbon skeleton of the molecule.
Table 5: Predicted α-Carbon Functionalization Reactions
| Reaction | Reagents and Conditions | Expected Product |
|---|---|---|
| Alkylation | 1. LDA, THF, -78 °C 2. R-X (Alkyl Halide) | Ethyl 2-alkyl-4,4-difluoro-3-phenylbutanoate |
Role as a Versatile Synthon in Complex Molecule Synthesis
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated functional groups, such as the difluoromethyl group, can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate pKa values. While specific examples detailing the direct use of this compound in FDA-approved drug scaffolds are not prevalent in publicly accessible literature, its structure represents a key pharmacophore. Building blocks containing the difluoromethylene moiety are crucial in the synthesis of innovative therapeutic agents. The development of synthetic methods to create such fluorinated compounds is a highly active area of research, as these synthons are foundational to creating next-generation pharmaceuticals with improved efficacy and safety profiles.
In the field of agrochemistry, the introduction of fluorine into active ingredients is a proven method for enhancing the efficacy and stability of pesticides, herbicides, and fungicides. Fluorinated compounds often exhibit increased biological activity and greater resistance to environmental and metabolic degradation. Intermediates such as ethyl difluoroacetate (B1230586) are recognized as important for the production of agrochemical products. google.com By extension, more complex synthons like this compound serve as valuable building blocks for creating novel agrochemicals. The phenyl and difluoro groups are key components that can be elaborated into a wide variety of structures designed to interact with specific biological targets in pests or weeds, leading to the development of more potent and selective crop protection agents.
One of the most significant applications of this synthon is in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals and agrochemicals. rsc.org The reactivity of the keto-ester functionality allows for cyclization reactions with various nitrogen-containing nucleophiles to form a diverse range of heterocyclic rings.
A closely related analogue, ethyl 4,4-difluoro-4-phenoxyacetoacetate, demonstrates the synthetic utility of this class of compounds in forming complex heterocyclic systems. nih.govnih.gov Its reactivity is comparable to the well-studied ethyl 4,4,4-trifluoroacetoacetate. nih.gov This analogue has been successfully used to synthesize a variety of biologically relevant heterocyclic scaffolds, illustrating the potential reaction pathways for this compound. nih.gov
Key examples of these transformations include:
Pyrimidines: Reaction with benzamidine (B55565) yields 6-hydroxypyrimidine derivatives. nih.gov
Benzodiazepines: Condensation with o-phenylenediamine (B120857) under neutral conditions produces 1,3-dihydro-1,5-benzodiazepin-2-ones. nih.gov
Quinolines: Heating with p-anisidine (B42471) in polyphosphoric acid results in the formation of quinolin-4-one structures. nih.gov
Pyrazolopyridines: Reaction with aminopyrazoles in acetic acid leads to the synthesis of hydroxypyrazolo[3,4-b]pyridines. nih.gov
These reactions highlight the role of the difluoro keto-ester as a powerful tool for introducing difluoromethyl or related groups into heterocyclic systems, a critical step in designing novel bioactive molecules. nih.gov
Stereochemical Control and Absolute Configuration Determination
Strategies for Diastereoselective and Enantioselective Synthesis
The creation of enantioenriched Ethyl 4,4-difluoro-3-phenylbutanoate and its analogs has been effectively achieved through asymmetric catalysis. A prominent strategy is the palladium-catalyzed asymmetric hydrogenation of the corresponding α,α-difluoro-β-arylbutenoate precursors. dicp.ac.cn This method allows for the direct formation of the chiral center with high levels of enantioselectivity.
The success of this transformation is highly dependent on the choice of the chiral ligand, metal precursor, solvent, and additives. dicp.ac.cn Research has shown that an in situ-generated catalyst system composed of a palladium source, a chiral diphosphine ligand, and an acid co-catalyst is effective. dicp.ac.cn A systematic investigation into various reaction parameters revealed that specific combinations are critical for optimizing both yield and enantiomeric excess (ee), often expressed as an enantiomeric ratio (er). dicp.ac.cn
For instance, using Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the metal precursor and (S)-Difluorphos as the chiral ligand in the presence of an acid like p-Toluenesulfonic acid (PTSA) under hydrogen gas pressure has yielded the desired product with high enantioselectivity. dicp.ac.cn The solvent system also plays a significant role; a mixture of trifluoroethanol (TFE) and 1,2-dichloroethane (B1671644) (DCE) at reduced temperatures has been found to be optimal. dicp.ac.cn These optimized conditions have proven effective for a range of substrates with different substituents on the phenyl ring, demonstrating the versatility of the method. dicp.ac.cn
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | L1 | DCE | 25 | 99 | 89:11 |
| 2 | L2 | DCE | 25 | 99 | 90:10 |
| 3 | L3 ((S)-Difluorphos) | DCE | 25 | 99 | 92:8 |
| 4 | (S)-Difluorphos | TFE/DCE | 10 | 99 | 95:5 |
| 5 | (S)-Difluorphos | TFE/DCE | 10 | 90 | 90:10 |
Methodologies for the Assignment of Absolute and Relative Stereochemistry
Confirming the stereochemical outcome of an asymmetric synthesis is a critical step that relies on a combination of powerful analytical techniques. For this compound, these methods provide definitive proof of the spatial arrangement of atoms.
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial positions of each atom. mdpi.com
In the context of α,α-difluoro-β-arylbutanoic esters, SCXRD analysis has been successfully employed to unambiguously assign the absolute configuration of a derivative. dicp.ac.cn By crystallizing the product and performing this analysis, researchers were able to confirm the (S) configuration at the newly formed stereocenter, which validates the stereochemical model proposed for the asymmetric hydrogenation reaction. dicp.ac.cn This empirical determination is crucial as it anchors the stereochemical assignments for a whole class of related compounds.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for determining the enantiomeric purity of a chiral compound. phenomenex.comshimadzu.com These chromatographic techniques utilize a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a molecule, leading to their separation. sigmaaldrich.com
In the synthesis of enantioenriched this compound, chiral HPLC is routinely used to quantify the enantiomeric ratio (er) or enantiomeric excess (ee) of the product. dicp.ac.cn The racemic mixture is first injected to establish the retention times of both enantiomers. Subsequently, the enantioenriched product from the asymmetric reaction is analyzed. The relative areas of the two separated peaks in the chromatogram correspond directly to the ratio of the enantiomers in the sample. dicp.ac.cn For example, specific columns, such as the Chiralpak OJ-3, have been used under defined conditions (e.g., a mobile phase of n-hexane/i-PrOH) to achieve baseline separation and accurate determination of er values like 95:5 or higher. dicp.ac.cn
| Substrate Phenyl Ring Substituent | Achieved Enantiomeric Ratio (er) | Analytical Method |
|---|---|---|
| 4-Fluoro | 97:3 | Chiral HPLC |
| 4-Chloro | 96:4 | Chiral HPLC |
| 4-Bromo | 95:5 | Chiral HPLC |
| 3-Methoxy | 91:9 | Chiral HPLC |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY), is a powerful method for determining the relative stereochemistry of a molecule. youtube.comlibretexts.org Unlike other NMR techniques that show through-bond connectivity, NOESY reveals correlations between nuclei that are close to each other in space, typically within 5 Å. huji.ac.il
For this compound, a NOESY experiment can be used to establish the relative orientation of the protons on the chiral carbon (the β-position) and the adjacent methylene (B1212753) protons (the α-position). By observing the through-space correlations (cross-peaks) between the β-proton and specific protons on the phenyl ring or the ethyl ester group, one can build a model of the molecule's preferred conformation in solution. libretexts.org This information is critical for confirming the relative arrangement of the substituents around the chiral center, complementing the data on absolute configuration obtained from X-ray crystallography and the enantiomeric purity determined by chiral chromatography.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Pathways and Transition States in Synthetic Transformations
The synthesis of β-keto esters, particularly those containing fluorine atoms, involves complex reaction pathways that have been elucidated through mechanistic studies of related molecules. The primary route for forming the β-keto ester backbone is the Claisen condensation. wikipedia.orgmasterorganicchemistry.com This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base. wikipedia.org
The mechanism proceeds through several key steps:
Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule to form a nucleophilic enolate ion. libretexts.orgyoutube.com
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, creating a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester. libretexts.orglibretexts.org
Deprotonation : The resulting β-keto ester has acidic protons on the new α-carbon (between the two carbonyl groups), which are removed by the alkoxide base. This final, thermodynamically favorable deprotonation step drives the reaction to completion. wikipedia.orglibretexts.org
For the synthesis of a difluorinated compound like Ethyl 4,4-difluoro-3-phenylbutanoate, a crossed or mixed Claisen condensation would likely be employed, reacting an enolizable ester with a non-enolizable difluoro-ester. researchgate.net
Furthermore, the introduction of fluorine atoms can be achieved via electrophilic fluorination. Mechanistic proposals for the fluorination of ketone substrates suggest that an enol or enolate intermediate initiates the reaction by attacking an electrophilic fluorine source, such as Selectfluor®. sapub.org The formation of a difluorinated product would involve a subsequent fluorination step, governed by both steric and electronic effects of the substrate. sapub.org
| Transformation | Key Step | Description | Key Intermediate |
|---|---|---|---|
| Claisen Condensation | Enolate Formation | Deprotonation of an ester at the α-carbon by a strong base. youtube.com | Ester Enolate |
| Nucleophilic Attack | The ester enolate attacks the carbonyl of a second ester molecule. libretexts.org | Tetrahedral Alkoxide | |
| Elimination | Collapse of the tetrahedral intermediate to expel an alkoxide leaving group. libretexts.org | β-Keto Ester | |
| Electrophilic Fluorination | Enol/Enolate Formation | Tautomerization of the keto form to the more nucleophilic enol or enolate form. sapub.org | Enol or Enolate |
| Fluorine Transfer | The enol/enolate attacks an electrophilic fluorine source (e.g., Selectfluor®). sapub.org | α-Fluorinated Ketone |
Application of Computational Chemistry for Predicting Reactivity and Selectivity
Computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of organic molecules, including complex structures like fluorinated β-keto esters. Through quantum mechanical calculations, it is possible to model molecular properties and reaction energetics, providing insights that complement experimental findings. nih.govnih.gov For instance, computational studies on palladium-catalyzed reactions involving β-ketoesters have been used to elucidate reaction mechanisms and identify key intermediates. chemrxiv.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For compounds analogous to this compound, DFT calculations can predict molecular geometries, orbital energies, and charge distributions. nih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, while the spatial distribution of these frontier orbitals helps identify sites susceptible to electrophilic and nucleophilic attack. acs.org
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can be calculated to predict the most reactive sites within a molecule. nih.govmdpi.com For example, in a study of various β-keto esters, DFT calculations were used to analyze global electrophilicity and local reactive sites, identifying the carbonyl carbons as primary centers for nucleophilic attack. nih.gov
| Descriptor | Significance | Predicted Finding for Analogous Systems |
|---|---|---|
| Global Electrophilicity Index (ω) | Measures the propensity of a molecule to accept electrons. | Indicates a general susceptibility to nucleophilic attack. nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localizes on regions capable of acting as a nucleophile. acs.org |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localizes on electrophilic sites, typically carbonyl carbons. acs.org |
| Condensed Fukui Function (fk+) | Identifies the most likely sites for a nucleophilic attack. mdpi.com | Highest values are typically found at the carbonyl carbons of the keto and ester groups. nih.gov |
The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
Conformational analysis of related structures, such as substituted phenylbutenones and phenyl benzoates, has been performed using various levels of theory to identify the most stable conformers. researchgate.netscispace.com These studies often reveal that molecules with phenyl and ester groups possess considerable flexibility due to rotation around single bonds, which can influence their interaction with catalysts or biological targets. scispace.com For example, studies on phenylbutenone derivatives have shown that while multiple conformers may exist, the active site for certain reactions can remain unaltered across these conformations. researchgate.net
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. MD has been used to study fluorinated esters and polymers to understand how fluorination impacts physicochemical properties. nih.govmdpi.com For instance, simulations can reveal how the introduction of fluorine affects polarity, conformational preferences, and hydrolytic stability. nih.gov While not specific to the target molecule, MD studies on fluorinated cyanate (B1221674) ester resins have been used to simulate properties like wettability on surfaces, demonstrating the utility of this method in materials science applications. researchgate.net
In silico methods are invaluable for understanding the interactions between substrates, ligands, and catalysts at the molecular level. These studies can elucidate the origins of stereoselectivity in asymmetric catalysis and guide the design of more efficient catalytic systems. nih.govmdpi.com
For the synthesis of related fluorinated β-keto esters, both metal-catalyzed and organocatalytic approaches have been developed. nih.govnih.gov Computational studies, including molecular docking and DFT calculations, are often employed to rationalize the observed enantioselectivity. For example, in the Ti/TADDOL-catalyzed fluorination of β-keto esters, computational models can help visualize the transition state assembly and identify the key non-covalent interactions responsible for stereoinduction. researchgate.net
In a study of β-keto esters designed as potential enzyme inhibitors, molecular docking and MD simulations were used to predict the binding affinity and stability of the compounds within the active site of target proteins. nih.gov Similarly, DFT calculations have provided detailed mechanistic insights into palladium-catalyzed cross-dehydrogenative coupling reactions involving β-ketoesters, identifying key intermediates and proposing the rate-determining step. chemrxiv.org These computational approaches are essential for understanding how a substrate like this compound might interact within a complex catalytic environment.
| In Silico Method | Application | Key Findings for Analogous Systems |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of substrates or inhibitors in an active site. | Identifies key interactions (e.g., hydrophobic, п-п stacking) that stabilize the ligand-protein complex. nih.govnih.gov |
| DFT Calculations | Investigating reaction mechanisms, transition state structures, and activation energies. | Provides insights into the role of catalysts, identifies rate-determining steps, and explains observed selectivity. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of ligand-catalyst or ligand-protein complexes over time. | Evaluates the stability of binding poses predicted by docking and provides a more accurate estimation of binding free energies. nih.gov |
Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4,4-difluoro-3-phenylbutanoate, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide critical information about its structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected spectrum would show distinct signals for the protons of the ethyl group, the phenyl group, and the butanoate backbone. The chemical shifts (δ) would be influenced by the electronegative fluorine atoms and the aromatic ring. Spin-spin coupling would provide information on the connectivity of the protons.
No experimental ¹H NMR data for this compound was found in the searched scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons would be indicative of their hybridization and chemical environment, with the carbon bonded to the fluorine atoms (C4) and the carbonyl carbon of the ester group showing characteristic downfield shifts.
No experimental ¹³C NMR data for this compound was found in the searched scientific literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the two fluorine atoms at the C4 position would give rise to signals in the ¹⁹F NMR spectrum. The chemical shift would be characteristic of a gem-difluoroalkyl group adjacent to a phenyl ring. Coupling between the fluorine atoms and adjacent protons would also be observable.
No experimental ¹⁹F NMR data for this compound was found in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula (C₁₂H₁₄F₂O₂). The fragmentation pattern observed in the mass spectrum would provide further confirmation of the structure, showing characteristic losses of fragments such as the ethoxy group or parts of the butanoate chain.
No experimental HRMS data for this compound was found in the searched scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-F stretches, and vibrations associated with the aromatic ring.
No experimental IR data for this compound was found in the searched scientific literature.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of synthesized chemical compounds for both purity assessment and the analysis of complex mixtures. While specific research detailing the chromatographic analysis of this compound is not extensively available in publicly accessible literature, the analytical methodologies for structurally related compounds provide a strong basis for establishing effective separation and quantification protocols.
The principles of these techniques are centered on the differential partitioning of a compound between a stationary phase and a mobile phase. In GC, a volatile sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. For a compound like this compound, its volatility makes it a suitable candidate for GC analysis. The presence of the phenyl group and the polar ester functional group will influence its retention time. A non-polar or medium-polarity column would likely be employed to achieve good separation from non-polar impurities.
The assessment of purity is a critical application of these techniques. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram under optimized conditions. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify the relative amounts of each component.
In the context of mixture analysis, such as monitoring the progress of a chemical reaction to synthesize this compound, chromatography allows for the separation and quantification of the starting materials, intermediates, the final product, and any byproducts. This is crucial for optimizing reaction conditions and for the final purification of the desired compound.
While detailed experimental data for this compound is not available, the table below provides a hypothetical but representative set of conditions that could be used for its analysis based on the analysis of similar aromatic esters.
Hypothetical Chromatographic Conditions for the Analysis of this compound:
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |
| Mobile Phase/Carrier Gas | Helium at a constant flow of 1 mL/min | Isocratic: 70:30 Acetonitrile:Water |
| Injector Temperature | 250 °C | N/A |
| Oven Temperature Program | 100 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min | N/A |
| Column Temperature | See Oven Program | 40 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C | UV Detector at 254 nm |
| Injection Volume | 1 µL (split ratio 50:1) | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but expected after common solvents and starting materials. | Dependent on exact conditions, but expected to be well-retained. |
This table illustrates the typical parameters that would be defined for a GC or HPLC method. The actual values would require experimental optimization to achieve the best separation and peak shape for this compound and any relevant impurities or other components in a mixture.
Conclusion and Future Perspectives in the Research Landscape
Synthesis and Transformation of Ethyl 4,4-difluoro-3-phenylbutanoate: Current State-of-the-Art
The synthesis of this compound is not yet extensively documented in scientific literature, suggesting its status as a novel compound. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of analogous compounds. A logical starting point is the preparation of Ethyl 4,4-difluoro-3-oxobutanoate, a known β-ketoester. This precursor can be synthesized through a Claisen condensation reaction between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. chemicalbook.commdpi.com
With Ethyl 4,4-difluoro-3-oxobutanoate in hand, the introduction of the phenyl group at the 3-position (the α-position relative to the ketone) is the key transformation. A promising approach is the palladium-catalyzed α-arylation of the β-ketoester. This reaction has been successfully applied to a variety of esters and ketones, utilizing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the enolate of the ketoester with an aryl halide, such as bromobenzene. nih.govresearchgate.netnih.gov While this specific reaction on Ethyl 4,4-difluoro-3-oxobutanoate has not been reported, the general reliability of this method for C-C bond formation at the α-position of carbonyl compounds makes it a highly probable route.
An alternative pathway to this compound could involve the synthesis of an unsaturated intermediate, such as ethyl 4,4-difluoro-3-phenyl-2-butenoate. This intermediate could then be subjected to asymmetric hydrogenation to yield the target compound, potentially with stereocontrol. The synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters via palladium-catalyzed asymmetric hydrogenation of the corresponding butenoates has been demonstrated, offering a viable strategy for accessing chiral versions of the target molecule. researchgate.net
Transformations of this compound are also largely unexplored. Based on the reactivity of similar gem-difluorinated esters, several transformations can be anticipated. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. The presence of the difluoromethylene group adjacent to the phenyl-bearing carbon is expected to influence the reactivity of the molecule, potentially opening avenues for unique chemical modifications. For instance, the C-F bonds could be subject to specific activation, or the electronic properties of the phenyl ring could be modulated by the strongly electron-withdrawing difluoromethyl group.
Emerging Research Avenues and Unexplored Synthetic Routes
The novelty of this compound itself points to a significant emerging research avenue: its detailed synthesis and characterization. A thorough investigation into the optimal conditions for the proposed palladium-catalyzed α-arylation of Ethyl 4,4-difluoro-3-oxobutanoate is a critical first step. This would involve screening various palladium catalysts, phosphine ligands, bases, and reaction conditions to maximize the yield and purity of the product.
Beyond this initial approach, several unexplored synthetic routes warrant investigation. One such route is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc. researchgate.net A variation of this reaction using ethyl bromodifluoroacetate and a suitable phenyl-containing electrophile could potentially lead to the desired carbon skeleton.
Another emerging area is the use of photoredox catalysis for C-C bond formation. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. A photoredox-catalyzed coupling of a suitable phenyl radical precursor with a difluorinated enolate or a related species could offer a novel and efficient synthesis of this compound.
Furthermore, the development of an enantioselective synthesis of this compound is a major research direction. Building upon the known asymmetric hydrogenation of related unsaturated esters, the synthesis and stereoselective reduction of ethyl 4,4-difluoro-3-phenyl-2-butenoate is a key target. Alternatively, asymmetric phase-transfer catalysis for the alkylation or arylation of fluorinated precursors could be explored to introduce the chiral center. st-andrews.ac.ukrsc.org
Potential for Development of Novel Catalyst Systems and Reaction Methodologies
The synthesis of this compound and its derivatives presents an opportunity for the development of novel catalyst systems and reaction methodologies. The palladium-catalyzed α-arylation of the fluorinated β-ketoester, for instance, may require the design of new phosphine ligands that are specifically tailored for the electronic properties and steric bulk of the fluorinated substrate. The electron-withdrawing nature of the difluoromethyl group could influence the pKa of the α-proton and the stability of the resulting enolate, necessitating catalysts that can operate under specific pH conditions.
Moreover, the development of catalysts for the enantioselective introduction of the phenyl group is a significant challenge. This could involve the design of chiral palladium or other transition metal complexes that can effectively control the stereochemistry of the C-C bond formation. The creation of robust and highly selective catalysts for the synthesis of chiral fluorinated molecules is a highly sought-after goal in medicinal and materials chemistry.
The unique reactivity of the difluoromethylene group could also inspire the development of novel reaction methodologies. For example, catalysts that can selectively activate the C-F bonds in the presence of other functional groups could enable the further functionalization of the molecule at the 4-position. This could lead to the synthesis of a diverse range of complex fluorinated molecules that are currently inaccessible.
Broader Implications in Enabling Access to Complex Fluorinated Molecular Architectures
The development of efficient synthetic routes to this compound has broader implications for the field of organofluorine chemistry. The gem-difluoromethylene group is a valuable bioisostere for a carbonyl group, an ether linkage, or a hydroxyl group, and its incorporation into organic molecules can significantly impact their biological activity, metabolic stability, and lipophilicity.
By establishing a reliable synthesis of this compound, chemists would gain access to a versatile building block for the construction of more complex fluorinated molecular architectures. The phenyl group can be further functionalized, and the ester group can be converted into a variety of other functionalities, allowing for the rapid diversification of the molecular scaffold.
This, in turn, could accelerate the discovery of new pharmaceuticals, agrochemicals, and advanced materials. The unique combination of a phenyl ring, a gem-difluoromethylene group, and a reactive ester handle in a single molecule makes this compound a potentially valuable tool for medicinal chemists and materials scientists. The exploration of its synthesis and reactivity is therefore not just an academic exercise but a gateway to expanding the chemical space of fluorinated compounds and unlocking their potential for a wide range of applications.
Q & A
Q. What are the optimal synthetic routes and conditions for Ethyl 4,4-difluoro-3-phenylbutanoate to minimize side reactions?
- Methodological Answer : The synthesis can be optimized using fluorinated precursors like ethyl difluoroacetate, as demonstrated in analogous compounds . Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic fluorination.
- Temperature control : Maintain 0–5°C during fluorination to suppress hydrolysis.
- Solvent choice : Anhydrous THF or DCM to avoid moisture-induced side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or byproducts like ethyl 3-oxo derivatives .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ester group (δ ~4.1–4.3 ppm for CH₂CH₃), phenyl protons (δ ~7.2–7.5 ppm), and absence of undesired peaks (e.g., -OH from hydrolysis).
- ¹⁹F NMR : Two equivalent fluorine atoms (singlet at δ ~-100 to -120 ppm) confirm the difluoro motif .
- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 226 (C₁₁H₁₀F₂O₂) with fragmentation patterns matching the ester and phenyl groups .
Q. What strategies resolve contradictions in crystallographic data for fluorinated esters like this compound?
- Methodological Answer :
- Use SHELXL for structure refinement, especially for handling twinned crystals or high-resolution data. Key steps include:
- Data scaling : Correct for absorption effects using multi-scan methods.
- Twinning analysis : Employ the Hooft metric to identify twin laws.
- Fluorine disorder modeling : Split occupancy refinement for fluorine atoms in cases of positional ambiguity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Solvent Effects : Use PCM models to simulate reaction environments (e.g., polar aprotic solvents like DMF).
- Transition State Analysis : Locate energy barriers for fluorinated group participation in reactions like ester hydrolysis or aryl substitutions .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for fluorination steps in this compound synthesis?
- Methodological Answer :
- Deuterium Labeling : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-F bond formation).
- KIE Measurement : A primary KIE (>1) suggests bond cleavage in the transition state, while secondary KIEs indicate steric or electronic effects.
- Isotopic Tracers : Use ¹⁸O or ¹³C labeling to track oxygen or carbon migration during fluorination .
Q. How can spectral anomalies (e.g., unexpected NMR coupling constants) be correlated with conformational dynamics?
- Methodological Answer :
- Variable Temperature NMR : Monitor splitting patterns at different temperatures to assess rotational barriers (e.g., ester group rotation).
- NOESY/ROESY : Detect spatial proximity between fluorine and phenyl protons to infer preferred conformers.
- Molecular Dynamics (MD) Simulations : Model low-energy conformations and compare with experimental coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
